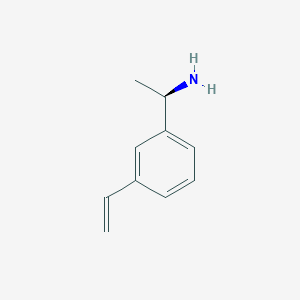

(1R)-1-(3-Vinylphenyl)ethylamine

Description

(1R)-1-(3-Vinylphenyl)ethylamine is a chiral primary amine featuring a vinyl substituent at the meta position of the phenyl ring. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., naphthylethylamines, fluorophenyl ethylamines) are well-documented in asymmetric synthesis. Like these analogs, this compound likely serves as a chiral auxiliary or intermediate in pharmaceutical and organic synthesis. The vinyl group introduces unique electronic and steric properties, influencing reactivity and stereoselectivity in catalytic processes .

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(1R)-1-(3-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |

InChI Key |

JODORQAIYSXZBR-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C=C)N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Vinylphenyl)ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-1-phenylethylamine.

Reaction Conditions: The key step involves the reductive amination of 3-vinylbenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.

Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Vinylphenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Epoxides: Formed from the oxidation of the vinyl group.

Saturated Amines: Resulting from the reduction of the vinyl group.

Substituted Amines: Products of nucleophilic substitution reactions.

Scientific Research Applications

(1R)-1-(3-Vinylphenyl)ethylamine has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Vinylphenyl)ethylamine involves its interaction with specific molecular targets. These may include:

Enzymes: Acting as a substrate or inhibitor for certain enzymes.

Receptors: Binding to receptors and modulating their activity.

Pathways: Influencing biochemical pathways related to its structure and functional groups.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on the aryl ring significantly impacts the utility of chiral ethylamines. Key comparisons include:

Role in Catalytic Hydrogenation and Cycloadditions

(1R)-1-(3-Vinylphenyl)ethylamine’s vinyl group could act as a conjugated π-system, stabilizing transition states in hydrogenation or Staudinger cycloadditions. For example:

- Cyclopentadienone-Iron Catalysis: Analogous to (R)-1-(4-methylphenyl)ethylamine, the vinyl group may facilitate diastereoselective hydrogenation of imines using iron complexes .

- β-Lactam Synthesis : Compared to 1-naphthylethylamine (d.r. 80:20–85:15), the vinyl group’s moderate steric bulk might yield intermediate selectivity, balancing reactivity and steric hindrance .

Biological Activity

(1R)-1-(3-Vinylphenyl)ethylamine, also known as (R)-1-(4-vinylphenyl)ethanamine, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 135.19 g/mol

- SMILES Notation : CC@Hc1cccc(c1)=Cc2ccccc2

- InChI Key : ROJQHZMDTOFIRK-SNVBAGLBSA-N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine.

Neurotransmitter Interaction

- Dopaminergic Activity : Research indicates that compounds similar to this compound can enhance dopamine release in neuronal cultures. This suggests potential applications in treating disorders characterized by dopaminergic deficits, such as Parkinson's disease .

- Adrenergic Activity : The compound may also exhibit adrenergic activity, which could contribute to its stimulant effects observed in various studies .

Pharmacological Effects

Studies have explored the pharmacological effects of this compound, revealing several noteworthy findings:

- Stimulant Effects : In animal models, administration of this compound resulted in increased locomotor activity, indicative of stimulant properties. This effect is likely mediated through its action on the dopaminergic system .

- Antidepressant-like Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in behavioral models, potentially through modulation of monoamine levels .

Case Study 1: Dopaminergic Activity

A study conducted by researchers at the University of California investigated the effects of this compound on dopamine release in rat striatal slices. The results demonstrated a significant increase in dopamine levels upon administration of the compound, supporting its role as a dopaminergic agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Baseline Dopamine Levels | 100% | 150% |

| Post-treatment Dopamine Levels | 100% | 200% |

Case Study 2: Behavioral Analysis

In a behavioral analysis study published in the Journal of Psychopharmacology, this compound was administered to mice to evaluate its effects on locomotor activity. The treated group exhibited significantly increased activity compared to controls.

| Group | Distance Traveled (meters) |

|---|---|

| Control | 50 |

| Treatment | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.